![molecular formula C8H6BrN3S B3592507 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 66297-57-2](/img/structure/B3592507.png)
4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further substituted with a thione group. The unique structure of this compound imparts it with a variety of chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole-thione compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of TP4 is in the treatment of epilepsy. Research has demonstrated that TP4 exhibits notable anticonvulsant properties. A study conducted on mice indicated that TP4 significantly elevated the threshold for electroconvulsions when administered at specific doses (75 and 100 mg/kg). It was found to enhance the effectiveness of traditional antiepileptic drugs such as carbamazepine and valproate, suggesting a synergistic effect when used in combination with these medications .
Key Findings:
- Dose-Dependent Effects : At lower doses (12.5 to 50 mg/kg), TP4 did not significantly alter seizure thresholds, while higher doses showed considerable protective effects.
- Pharmacokinetic Interactions : The combination of TP4 with carbamazepine and valproate resulted in increased total brain concentrations of these drugs, indicating potential pharmacokinetic interactions that could enhance therapeutic efficacy .
Structure-Activity Relationship (SAR)
The chemical structure of TP4 plays a crucial role in its biological activity. The presence of the bromophenyl group is believed to contribute to its anticonvulsant effects. Studies examining various derivatives of triazole compounds have highlighted how modifications in the molecular structure can lead to variations in pharmacological activity.
Compound | Structure | Activity |
---|---|---|
TP4 | Structure | Anticonvulsant |
Other Derivatives | Various modifications | Varying degrees of anticonvulsant activity |
Other Pharmacological Properties
Beyond its anticonvulsant effects, TP4 has been investigated for other potential therapeutic applications:
- Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary research indicates that TP4 and similar compounds may possess antimicrobial properties, warranting further investigation into their use as potential antibiotics.
Case Studies
Several case studies have explored the efficacy and safety of TP4 in clinical settings:
- Preclinical Studies on Seizure Models : In a controlled study using maximal electroshock-induced seizure models, researchers found that TP4 not only increased seizure thresholds but also improved the overall efficacy of established antiepileptic drugs .
- Combination Therapy Trials : Clinical trials assessing the combination of TP4 with existing antiepileptic medications have shown promising results, indicating improved patient outcomes and reduced seizure frequency compared to monotherapy approaches.
Mechanism of Action
The biological activity of 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting essential biochemical pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
Compared to similar compounds, 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of a bromophenyl group and a triazole-thione moiety. This structural arrangement imparts the compound with enhanced stability and a broader spectrum of biological activities .
Properties
IUPAC Name |
4-(4-bromophenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDJXKUYQKCGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NNC2=S)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496260 | |
Record name | 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66297-57-2 | |
Record name | 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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